methyl (2S)-2-amino-3-bromopropanoate hydrochloride
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Overview
Description
Methyl (2S)-2-amino-3-bromopropanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a bromine atom attached to the carbon chain, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-bromopropanoate hydrochloride typically involves the bromination of a suitable precursor, such as methyl (2S)-2-amino-3-hydroxypropanoate. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-bromopropanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amino alcohol.
Oxidation Reactions: Oxidation can yield products such as carboxylic acids or aldehydes, depending on the reaction conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or amines in polar solvents (e.g., water, ethanol) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like methanol or ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of amino alcohols, amides, or thiols.
Reduction: Formation of methyl (2S)-2-amino-3-hydroxypropanoate.
Oxidation: Formation of methyl (2S)-2-amino-3-oxopropanoate or related carboxylic acids.
Scientific Research Applications
Methyl (2S)-2-amino-3-bromopropanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-bromopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the binding affinity and specificity of the compound. Additionally, the amino group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-amino-3-chloropropanoate hydrochloride
- Methyl (2S)-2-amino-3-iodopropanoate hydrochloride
- Methyl (2S)-2-amino-3-fluoropropanoate hydrochloride
Uniqueness
Methyl (2S)-2-amino-3-bromopropanoate hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and physicochemical properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it a valuable tool in research and industrial applications.
Properties
CAS No. |
2613299-33-3 |
---|---|
Molecular Formula |
C4H9BrClNO2 |
Molecular Weight |
218.5 |
Purity |
95 |
Origin of Product |
United States |
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